

Technical Guide: pKa Profiling of 4-Hydroxy Group in Pyrazole-3-Carboxylates[1]

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Compound of Interest

Compound Name: *Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate*

CAS No.: 34035-06-8

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Executive Summary

The acidity (pKa) of the 4-hydroxy group in pyrazole-3-carboxylates is a critical physicochemical parameter in medicinal chemistry, influencing solubility, membrane permeability, and ligand-target binding interactions. While unsubstituted phenol has a pKa of ~10.0, the 4-hydroxy group in this scaffold typically exhibits a pKa in the range of 8.5 – 9.5.

This value is the net result of two competing structural forces:

- **Electronic Withdrawal (Acidifying):** The pyrazole ring and the 3-carboxylate ester exert an electron-withdrawing effect (–I and –M), theoretically lowering the pKa.
- **Intramolecular Hydrogen Bonding (Basifying):** A stable hydrogen bond between the 4-hydroxyl proton and the carbonyl oxygen of the 3-carboxylate stabilizes the neutral species, resisting deprotonation and raising the pKa.

This guide details the structural determinants, tautomeric equilibria, and validated experimental protocols for accurately measuring these values.

Structural & Theoretical Framework

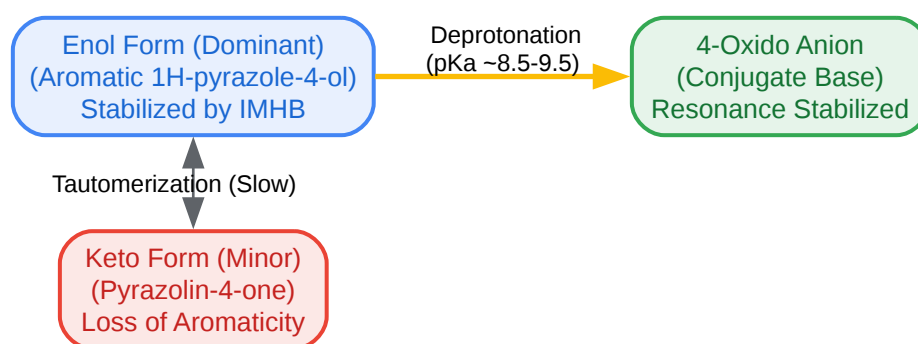
Electronic Environment & Tautomerism

Unlike simple phenols, 4-hydroxypyrazoles can exist in multiple tautomeric forms: the aromatic 4-hydroxypyrazole (enol) and the non-aromatic pyrazolin-4-one (keto).[1] In pyrazole-3-carboxylates, the enol form is predominantly favored in solution due to:

- Preservation of heteroaromaticity (6 π -electron system).[1]
- Thermodynamic stabilization via intramolecular hydrogen bonding (IMHB).[1]

Tautomeric Equilibrium Diagram

The following diagram illustrates the equilibrium and the specific IMHB interaction that modulates the pKa.



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Caption: The aromatic enol form is stabilized by an intramolecular hydrogen bond between the 4-OH and the 3-carbonyl oxygen, resisting the transition to the keto form or the anionic conjugate base.

The "Ortho-Effect" Anomaly

In a standard phenyl system, an ortho-ester group would lower the phenolic pKa (e.g., ethyl salicylate pKa < phenol). However, in pyrazole-3-carboxylates, the geometry allows for a nearly planar 6-membered pseudo-ring formation involving the hydrogen bond.[1]

- Without IMHB: Predicted pKa

6.5 – 7.5 (due to strong EWG effect of pyrazole + ester).^[1]

- With IMHB: Observed pKa

8.5 – 9.5.^[1]

The energy required to break this hydrogen bond during deprotonation effectively "masks" the intrinsic acidity of the hydroxyl group.

Quantitative Data Summary

The following table synthesizes pKa values for the 4-hydroxy scaffold compared to relevant reference standards.

Compound Class	Functional Group	Approx.[1][2][3][4] [5][6][7][8][9][10] pKa	Structural Driver
Phenol (Reference)	Phenolic –OH	9.98	Resonance stabilization of phenoxide.
4-Hydroxypyrazole	Pyrazolyl –OH	9.08 (pred)	Pyrazole ring is electron-deficient compared to benzene. [1]
Ethyl 4-hydroxypyrazole-3-carboxylate	4-OH	8.8 – 9.5	IMHB competes with EWG induction.
Ethyl 4-hydroxypyrazole-3-carboxylate	Ring –NH	10.5 – 11.5	Acidified by ester; distinct from OH ionization.[1]
Salicylic Acid	Carboxylic –COOH	2.97	IMHB stabilizes the anion (conjugate base).
Ethyl Salicylate	Phenolic –OH	10.2	IMHB stabilizes the neutral form (acid).

Note: Values are for aqueous or mixed aqueous-organic solvents (e.g., water/MeOH).[1] In pure DMSO, values will be shifted higher by 2–3 units.

Experimental Protocols for pKa Determination

Measuring the pKa of this specific scaffold requires distinguishing the 4-OH ionization from the Ring-NH ionization. UV-Visible Spectrophotometric Titration is the method of choice because the ionization of the 4-OH group into the 4-oxo anion creates a distinct bathochromic shift (red shift) in the absorption spectrum.

Validated Workflow: UV-Vis Titration

Reagents & Setup

- Buffer System: Universal buffer (Britton-Robinson) or discrete buffers (Phosphate, Borate, Carbonate) covering pH 2.0 – 12.0.
- Solvent: Water with <1% DMSO (for solubility).[1] If solubility is poor, use 50:50 MeOH:Water and extrapolate to 0% organic via Yasuda-Shedlovsky extrapolation.[1]
- Concentration:

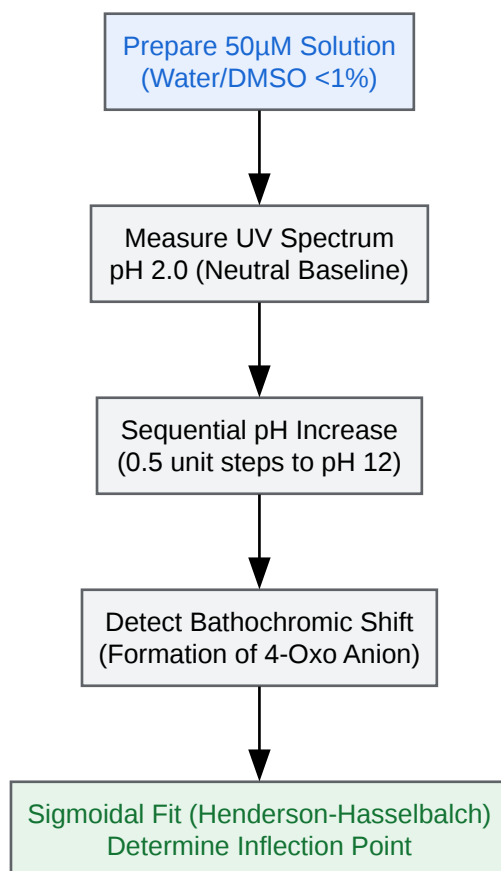
analyte.

Step-by-Step Protocol

- Baseline Scan: Record UV spectrum (200–400 nm) at pH 2.0 to establish the neutral species

.[1]
- Titration: Sequentially increase pH in 0.5 unit increments.
- Observation: Monitor the appearance of a new peak (typically shifted +20-40 nm) corresponding to the phenolate-like anion.[1]
- Data Fitting: Plot Absorbance vs. pH at the new

.[1] The inflection point represents the pKa.



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Caption: Experimental workflow for spectrophotometric pKa determination.[1][5][9]

Distinguishing OH vs. NH Ionization[1]

- 4-OH Ionization: Causes significant change in the transition energy (color change/UV shift).[1]
- Ring-NH Ionization: Typically occurs at a higher pH (>10.[1]5) for these substrates and results in a smaller spectral shift compared to the formation of the oxy-anion.
- Verification: Methylation of the Ring-NH (using N-methyl derivatives) locks the tautomer and eliminates the NH pKa, allowing isolation of the OH pKa value.

Implications for Drug Development Solubility & Permeability

- At Physiological pH (7.4): The compound (pKa ~9.0) remains >95% in its neutral form.[1]
This ensures high passive membrane permeability (LogD

LogP).[1]

- Solubility: Because it does not ionize significantly at pH 7.4, solubility relies on the polarity of the ester and hydroxyl groups. Formulation strategies may require co-solvents or salt formation at the basic pyrazole nitrogen (if available).

Chelation Potential

The 4-hydroxy-3-carboxylate motif is a bidentate ligand.[1][11] It can chelate divalent metals (

,
,
).

- Mechanism: The deprotonated 4-oxygen and the carbonyl oxygen form a stable 5-membered chelate ring.[1]
- Relevance: This is the primary mechanism of action for HIF Prolyl Hydroxylase Inhibitors (e.g., Roxadustat analogs), where the motif binds the active site iron.

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